molecular formula C10H10BrNO4 B3021800 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol CAS No. 432496-77-0

2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol

Cat. No.: B3021800
CAS No.: 432496-77-0
M. Wt: 288.09 g/mol
InChI Key: CCDAKERDCYBSDH-UHFFFAOYSA-N
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Description

    2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol: is a chemical compound with a complex structure that combines a phenolic ring, a bromine atom, an ethoxy group, and a nitrovinyl moiety.

  • The compound’s structure is as follows: .
  • It is used in various scientific applications due to its unique properties.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions typical of phenols:

        Oxidation: Phenols can be oxidized to quinones using reagents like potassium dichromate (K₂Cr₂O₇) or manganese dioxide (MnO₂).

        Substitution: Bromination or other halogenation reactions can occur at the phenolic ring.

        Reduction: Phenols can be reduced to corresponding cyclohexanones using reagents like sodium borohydride (NaBH₄).

    • Common reagents for these reactions include oxidizing agents, halogens, and reducing agents.
  • Scientific Research Applications

      Chemistry: Phenols are essential in organic synthesis and as starting materials for various compounds.

      Biology: Phenolic compounds often exhibit antioxidant properties and may play a role in cellular defense mechanisms.

      Medicine: Some phenols have antiseptic properties and are used in disinfectants.

      Industry: Phenolic resins are used as adhesives, coatings, and plastics.

  • Mechanism of Action

    • The specific mechanism by which 2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol exerts its effects would require further research. its unique structure suggests potential interactions with biological targets or pathways.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds to compare with this specific one.
    • other substituted phenols may share some similarities in their chemical behavior.

    Remember that this response is based on available information from scientific literature and databases

    Properties

    IUPAC Name

    2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H10BrNO4/c1-2-16-9-6-7(3-4-12(14)15)5-8(11)10(9)13/h3-6,13H,2H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CCDAKERDCYBSDH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H10BrNO4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00360530
    Record name 2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00360530
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    288.09 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    432496-77-0
    Record name 2-bromo-6-ethoxy-4-(2-nitroethenyl)phenol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00360530
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
    Reactant of Route 2
    2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
    Reactant of Route 3
    2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
    Reactant of Route 4
    2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
    Reactant of Route 5
    2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol
    Reactant of Route 6
    2-Bromo-6-ethoxy-4-[(E)-2-nitrovinyl]phenol

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